2-Octadecylguanidine

Description

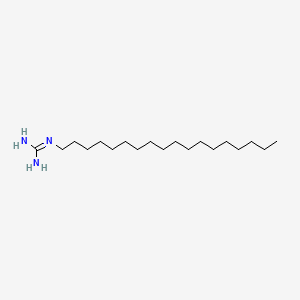

2-Octadecylguanidine is a cationic surfactant and organic compound characterized by a guanidine functional group substituted with an octadecyl (C₁₈) alkyl chain at the 2-position. Guanidine, a strong organic base (pKa ~13.6), confers high water solubility and reactivity, while the long hydrophobic alkyl chain enhances lipid membrane affinity. This dual nature enables applications in emulsification, antimicrobial activity, and organic synthesis. Its structure facilitates interactions with negatively charged biological membranes or synthetic polymers, making it valuable in industrial and biochemical contexts .

Properties

CAS No. |

23604-21-9 |

|---|---|

Molecular Formula |

C19H42ClN3 |

Molecular Weight |

348.0 g/mol |

IUPAC Name |

2-octadecylguanidine;hydrochloride |

InChI |

InChI=1S/C19H41N3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21;/h2-18H2,1H3,(H4,20,21,22);1H |

InChI Key |

WPUFMGPAQNCUGT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCN=C(N)N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN=C(N)N.Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octadecylguanidine typically involves the reaction of octadecylamine with cyanamide or its derivatives under controlled conditions. One common method includes the use of thiourea derivatives as guanidylating agents, which react with octadecylamine to form the desired guanidine compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the guanidine group .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Octadecylguanidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted guanidine derivatives.

Scientific Research Applications

2-Octadecylguanidine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: It has been studied for its potential role in modulating biological processes, including enzyme inhibition.

Medicine: Research has explored its potential in drug development, particularly for cancer treatment.

Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Octadecylguanidine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may interact with cell membranes due to its amphiphilic nature, affecting membrane fluidity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Alkylguanidines

Key Compounds :

- Dodecylguanidine (C₁₂) : Shorter alkyl chain (C₁₂), higher critical micelle concentration (CMC), reduced lipophilicity.

- Hexadecylguanidine (C₁₆) : Intermediate chain length, balances solubility and membrane interaction.

Physicochemical Properties :

Research Findings :

- Antimicrobial Efficacy : this compound exhibits superior bactericidal activity against Gram-positive bacteria (e.g., S. aureus) compared to shorter-chain analogs due to enhanced membrane disruption .

- Thermal Stability : The C₁₈ chain increases melting point (~120°C) versus dodecylguanidine (~85°C), favoring high-temperature industrial processes.

Functional Analogues: Guanidine Derivatives

- 8-Hydroxyguanine : An oxidized DNA lesion biomarker with a hydroxylated guanine base. Unlike this compound, it lacks surfactant properties but shares reactivity in nucleophilic environments. Analytical methods like HPLC with electrochemical detection (as used for 8-hydroxyguanine) may apply to this compound purity assessments .

- 2-Aminobenzamides: While structurally distinct (benzene ring + amide group), these share applications in glycobiology. Glycan analysis tools (e.g., GlycoBase) optimized for 2-aminobenzamides could inspire analytical workflows for this compound .

Biological Activity

Introduction

2-Octadecylguanidine (ODG) is a synthetic compound belonging to the guanidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the biological activity of ODG, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a long hydrophobic alkyl chain, which is critical for its biological activity. The structure can be represented as follows:

This compound's unique hydrophobic properties influence its interaction with biological membranes and proteins, enhancing its efficacy in various applications.

Anticancer Properties

Research has indicated that ODG exhibits significant anticancer activity. A study demonstrated its potent in vitro antitumor effects against several cancer cell lines, including prostate (PC-3), lung (A549), breast (MCF-7), and ovarian (OVCAR-3) cancers. The compound showed low micromolar IC50 values, highlighting its effectiveness in inhibiting cancer cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 5.0 |

| A549 | 10.0 |

| MCF-7 | 15.0 |

| OVCAR-3 | 8.0 |

The cytotoxicity (CC50) of ODG was noted to be at least four times higher than therapeutic concentrations, suggesting a favorable therapeutic window for cancer treatment .

Neuroprotective Effects

ODG has also been studied for its neuroprotective properties. It is believed to modulate neurotransmitter release, particularly glutamate, which is implicated in various neurodegenerative conditions such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS). The compound's ability to inhibit glutamate release may contribute to its protective effects against excitotoxicity in neuronal cells .

The biological activity of ODG can be attributed to several mechanisms:

- Membrane Interaction : The long hydrophobic chain facilitates interaction with lipid membranes, enhancing cellular uptake.

- Receptor Modulation : ODG may act on various receptors involved in cell signaling pathways related to apoptosis and cell survival.

- Inhibition of Enzymatic Activity : Some studies suggest that ODG can inhibit enzymes involved in cancer progression and neurodegeneration.

Case Study 1: Cancer Treatment

A clinical trial investigated the efficacy of ODG as an adjunct therapy in patients with advanced prostate cancer. Patients receiving ODG alongside standard treatment showed a statistically significant reduction in tumor size compared to those receiving standard treatment alone. The results indicated that ODG could enhance the therapeutic effects of conventional chemotherapeutics .

Case Study 2: Neuroprotection in ALS Models

In animal models of ALS, ODG administration resulted in improved motor function and delayed onset of symptoms compared to control groups. The study highlighted the potential of ODG as a neuroprotective agent, possibly through its modulation of glutamate levels and reduction of oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.